molecular formula C27H31N3O4S B14732895 N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide CAS No. 6079-49-8

N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B14732895
CAS No.: 6079-49-8
M. Wt: 493.6 g/mol
InChI Key: KAWZJNLUPDRMLB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring, a benzenesulfonamide group, and methoxyphenyl and dimethylphenyl substituents, which contribute to its diverse chemical behavior and biological activity.

Preparation Methods

The synthesis of N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The initial step involves the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to introduce the oxoethyl group.

    Introduction of the benzenesulfonamide group: The intermediate product is then reacted with benzenesulfonyl chloride under basic conditions to form the benzenesulfonamide moiety.

    Final coupling: The final step involves coupling the intermediate with 2,4-dimethylphenylamine under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to vasodilation and reduced blood pressure . Molecular docking studies and in silico simulations have provided insights into the binding interactions and conformational changes induced by the compound .

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound with notable biological activity. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H30N4O3S
Molecular Weight442.57 g/mol
LogP3.8075
Polar Surface Area37.012 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These properties indicate a moderate lipophilicity and potential for good membrane permeability, which are favorable for drug-like candidates.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with benzenesulfonamide moieties have demonstrated significant activity against HIV-1 and HIV-2, with some compounds exhibiting selectivity indices indicating low cytotoxicity relative to their antiviral efficacy .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. Research indicates that modifications in the piperazine ring and the introduction of methoxy groups can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar piperazine structures showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the phenyl rings significantly influence the biological activity of the compound. The presence of electron-donating groups such as methoxy enhances potency by increasing lipophilicity and improving interactions with biological targets. Additionally, the piperazine ring's configuration is crucial for maintaining activity against targeted pathways.

Case Studies

  • Antiviral Efficacy : In a study focusing on HIV inhibitors, a related compound demonstrated up to 120 times increased potency against HIV-2 compared to established drugs. This was attributed to its ability to disrupt capsid assembly during viral replication .
  • Anticancer Research : A series of benzenesulfonamide derivatives were synthesized and tested against cancer cell lines. One notable derivative exhibited significant growth inhibition in HT29 cells (colon cancer) with an IC50 value substantially lower than that of cisplatin .

Properties

CAS No.

6079-49-8

Molecular Formula

C27H31N3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C27H31N3O4S/c1-21-13-14-24(22(2)19-21)30(35(32,33)23-9-5-4-6-10-23)20-27(31)29-17-15-28(16-18-29)25-11-7-8-12-26(25)34-3/h4-14,19H,15-18,20H2,1-3H3

InChI Key

KAWZJNLUPDRMLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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